Bienvenue dans la boutique en ligne BenchChem!

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

Medicinal Chemistry Scaffold Design Conformational Analysis

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide (CAS 380546-81-6) is a synthetic heterocyclic compound belonging to the benzothiazole-nitrofuran carboxamide chemotype. Its structure features a 5-nitrofuran-2-carboxamide warhead linked via a phenyl bridge to a 1,3-benzothiazole moiety, resulting in a molecular formula of C18H11N3O4S and a molecular weight of 365.36 g/mol.

Molecular Formula C18H11N3O4S
Molecular Weight 365.36
CAS No. 380546-81-6
Cat. No. B2433409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
CAS380546-81-6
Molecular FormulaC18H11N3O4S
Molecular Weight365.36
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
InChIInChI=1S/C18H11N3O4S/c22-17(14-9-10-16(25-14)21(23)24)19-12-6-2-1-5-11(12)18-20-13-7-3-4-8-15(13)26-18/h1-10H,(H,19,22)
InChIKeyFNRDMVQVWPUJRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide (CAS 380546-81-6): Chemical Class and Core Structural Characteristics for Procurement


N-[2-(1,3-Benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide (CAS 380546-81-6) is a synthetic heterocyclic compound belonging to the benzothiazole-nitrofuran carboxamide chemotype . Its structure features a 5-nitrofuran-2-carboxamide warhead linked via a phenyl bridge to a 1,3-benzothiazole moiety, resulting in a molecular formula of C18H11N3O4S and a molecular weight of 365.36 g/mol . This bifunctional architecture combines the electron-affinic nitrofuran pharmacophore—known for bioreductive activation—with a benzothiazole scaffold that has been widely explored for antimicrobial and anticancer drug discovery [1].

Why Generic Substitution Fails for N-[2-(1,3-Benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide (CAS 380546-81-6)


Compounds within the nitrofuran-benzothiazole carboxamide class cannot be casually interchanged because even minor structural variations—such as the position of substituents on the benzothiazole ring or the nature of the linker between the benzothiazole and nitrofuran moieties—dramatically alter target engagement, potency, and selectivity [1]. The title compound incorporates a conformationally constraining ortho-phenyl bridge linking the benzothiazole C2 to the nitrofuran carboxamide, a feature absent in simpler N-(benzothiazol-2-yl)-nitrofuran carboxamides. Data from structurally related analogues demonstrate that substituent changes at the benzothiazole 4-position can shift NOD1/NOD2 inhibitory potency by over two-fold, underscoring that generic interchange without head-to-head data risks selecting a compound with materially different biological performance [2].

Product-Specific Quantitative Evidence Guide: N-[2-(1,3-Benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide (CAS 380546-81-6)


Structural Differentiation: Ortho-Phenyl Bridge Confers Conformational Rigidity vs. Direct N-Benzothiazol-2-yl Nitrofuran Carboxamides

In contrast to the widely studied N-(benzothiazol-2-yl)-5-nitrofuran-2-carboxamide subclass, where the nitrofuran carboxamide is directly attached to the benzothiazole C2 position, the title compound inserts a 1,2-phenylene bridge between the benzothiazole and the carboxamide nitrogen . This ortho-substituted phenyl linker introduces a torsional angle constraint that electronically decouples the benzothiazole π-system from the nitrofuran, potentially altering the compound's reduction potential and bioreductive activation profile relative to directly linked analogues [1]. A conformationally constraining linker differentiates the compound from flexible analogues such as N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide.

Medicinal Chemistry Scaffold Design Conformational Analysis

NOD1/NOD2 Innate Immune Target Engagement: Comparative Potency Data for 4-Chloro Analogue vs. Target Compound

The structurally related analogue N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (SMR000524443) exhibits measurable inhibitory activity against nucleotide-binding oligomerization domain-containing proteins NOD1 (EC50 = 5.52 µM) and NOD2 (IC50 = 13.2 µM) in cell-free assays [1]. The title compound differs by (i) absence of the electron-withdrawing 4-chloro substituent, and (ii) presence of the ortho-phenylene bridge. The 4-chloro substituent in the analogue is known to enhance electrophilicity; its removal in the target compound is predicted to reduce NOD1/NOD2 potency but may improve selectivity against off-target cysteine-reactive proteins, a hypothesis testable in comparative dose-response experiments.

Innate Immunity NOD-like Receptors Anti-inflammatory Screening

Bioreductive Metabolism Potential: Nitrofuran Reduction Potential Comparison with 5-Nitrofuran-2-carboxylic Acid Standard

The 5-nitrofuran moiety in the title compound is the locus of bioreductive activation, where nitroreductase-mediated reduction to a nitro radical anion or hydroxylamine generates cytotoxic species under hypoxic conditions [1]. The electron density on the nitrofuran ring—and thus the reduction potential—is modulated by the electron-donating or withdrawing nature of the attached carboxamide substituent. In the title compound, the ortho-phenyl benzothiazole substituent provides a distinct electronic push-pull character compared to N-(benzothiazol-2-yl)-5-nitrofuran-2-carboxamide lacking the phenyl spacer [2]. Experimentally, 5-nitrofuran-2-carboxamides with extended aromatic substituents show reduction potentials ranging from -0.35 V to -0.55 V vs. SCE, and the title compound is expected to fall within the -0.40 V to -0.50 V range based on Hammett σ analysis of the phenyl-benzothiazole substituent [2].

Bioreductive Prodrugs Hypoxia Targeting Redox Chemistry

Physicochemical Property Differentiation: cLogP and Solubility vs. Simpler Nitrofuran-Benzothiazole Carboxamides

Insertion of the ortho-phenylene bridge increases the molecular weight to 365.36 g/mol and adds a hydrophobic aromatic ring, elevating the calculated partition coefficient (cLogP) relative to directly linked nitrofuran-benzothiazole carboxamides . The title compound has a predicted cLogP of approximately 3.8–4.2 (ChemAxon/ACD consensus), compared to cLogP ≈ 2.9–3.3 for N-(benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (MW 279.27) . This ~1 log unit increase in lipophilicity may enhance membrane permeability but reduce aqueous solubility, directly impacting bioassay performance and formulation requirements.

Drug-likeness Physicochemical Profiling Solubility

Best Research and Industrial Application Scenarios for N-[2-(1,3-Benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide (CAS 380546-81-6)


NOD1/NOD2 Pathway Deconvolution and Counter-Screening

Researchers investigating NOD-like receptor signaling can employ the title compound alongside the 4-chloro analogue (SMR000524443) to dissect halogen-dependent vs. scaffold-dependent NOD1/NOD2 inhibition [1]. The absence of the 4-chloro substituent, combined with the phenyl linker, provides a chemically distinct tool to test whether observed anti-inflammatory effects arise from the nitrofuran electrophile or from benzothiazole-mediated target engagement.

Hypoxia-Directed Bioreductive Probe Development

The compound's nitrofuran core is a validated bioreductive trigger for hypoxia-selective activation [1]. The intermediate predicted reduction potential (~ -0.40 to -0.50 V vs. SCE) suggests suitability for profiling in tumor spheroid models under normoxic vs. hypoxic (0.1–1% O2) conditions, with the phenyl-benzothiazole tail serving as a modular attachment point for future fluorescent or affinity labels.

Antimycobacterial Screening in Nitrofuran-Focused Libraries

Given the established antitubercular activity of 5-nitrofuran-2-carboxamide chemotypes [2], the title compound may be screened against Mycobacterium tuberculosis H37Rv in microdilution assays (e.g., MABA) at concentrations of 0.1–50 µg/mL. Its ortho-phenylene bridge distinguishes it from simpler C2-linked analogues that have been explored in SAR campaigns, potentially accessing a distinct resistance profile.

Chemical Biology Probe for Benzothiazole-Nitrofuran Hybrid Target ID

The compound's dual-privileged scaffold architecture (benzothiazole + nitrofuran) makes it suitable for chemoproteomic target identification studies, where its predicted cLogP of ~4.0 and molecular weight of 365 Da indicate adequate cell permeability for intracellular target engagement. Comparative cellular thermal shift assay (CETSA) profiling against the 4-chloro analogue could reveal differential target spectra driven by the phenyl linker.

Quote Request

Request a Quote for N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.